5-Bromo-4-(trifluoromethyl)thiazol-2-amine hydrobromide

Description

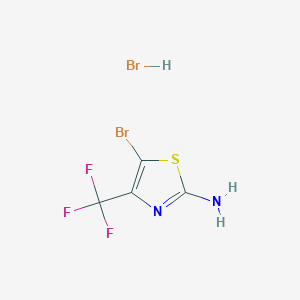

5-Bromo-4-(trifluoromethyl)thiazol-2-amine hydrobromide (CAS: 79247-81-7) is a brominated thiazole derivative with the molecular formula C₄H₃Br₂F₃N₂S and a molecular weight of 327.95 g/mol . The parent compound, 5-Bromo-4-(trifluoromethyl)thiazol-2-amine (CAS: 136411-21-7), has the formula C₄H₂BrF₃N₂S and a molecular weight of 247.032 g/mol . The hydrobromide salt enhances solubility and stability, making it suitable for crystallographic studies and pharmaceutical applications.

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, while the bromine atom at position 5 contributes to electrophilic reactivity. This combination makes the compound a versatile intermediate in medicinal chemistry and agrochemical synthesis.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-bromo-4-(trifluoromethyl)-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrF3N2S.BrH/c5-2-1(4(6,7)8)10-3(9)11-2;/h(H2,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEPLQQRIXCRQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)N)Br)C(F)(F)F.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79247-81-7 | |

| Record name | 2-Thiazolamine, 5-bromo-4-(trifluoromethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79247-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(trifluoromethyl)thiazol-2-amine hydrobromide typically involves the reaction of 5-Bromo-4-(trifluoromethyl)thiazol-2-amine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The general synthetic route can be summarized as follows:

Starting Material: 5-Bromo-4-(trifluoromethyl)thiazol-2-amine

Reagent: Hydrobromic acid (HBr)

Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process ensures high yield and purity of the final product, which is essential for its use in research and development.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(trifluoromethyl)thiazol-2-amine hydrobromide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction Reactions: Reduction of the compound can lead to the formation of thiazolidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Various substituted thiazole derivatives.

Oxidation Reactions: Sulfoxides and sulfones.

Reduction Reactions: Thiazolidine derivatives.

Scientific Research Applications

5-Bromo-4-(trifluoromethyl)thiazol-2-amine hydrobromide is a chemical compound featuring a thiazole ring with bromine and trifluoromethyl groups attached to it. It has a molecular formula of and a molecular weight of approximately 327.95 g/mol. This compound is known for its potential biological activities and its role in medicinal chemistry, especially as an intermediate for synthesizing pharmaceuticals and agrochemicals.

Pharmaceutical Development

This compound is a versatile building block in organic synthesis due to its reactivity. Research has indicated that it possesses significant biological activity, making it a potential lead compound in drug discovery and development. Studies on its interactions with biological systems have provided insights into its mechanism of action, which is crucial for optimizing its use in drug development and understanding its pharmacodynamics.

Analogues and Derivatives

Several compounds share structural similarities with this compound. These include:

- 5-Bromo-4-methylthiazol-2-amine hydrobromide Features a methyl group instead of a trifluoromethyl group and exhibits less potent antimicrobial activity.

- 5-Bromo-4-phenyltiazol-2-amine hydrobromide Has a phenyl group substitution, potentially leading to a different pharmacological profile.

- 5-Bromo-thiazole derivatives These have variations in substituents and a broader range of biological activities. The trifluoromethyl group in this compound enhances lipophilicity and can potentially increase biological activity compared to other thiazole derivatives.

Anti-Norovirus agent

Mechanism of Action

The mechanism of action of 5-Bromo-4-(trifluoromethyl)thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares 5-Bromo-4-(trifluoromethyl)thiazol-2-amine hydrobromide with structurally related thiazole derivatives:

Key Observations:

- Electron-Withdrawing Groups : The -CF₃ group in the parent compound increases electrophilicity compared to analogs with -CH₃ or aryl groups .

- Halogen Effects : Bromine at position 5 facilitates nucleophilic substitution reactions, whereas iodine in the iodo analog (682342-65-0) may enhance photostability .

- Solubility : The hydrobromide salt form improves aqueous solubility compared to neutral analogs like 5-Bromo-4-(thiophen-2-yl)thiazol-2-amine .

Biological Activity

5-Bromo-4-(trifluoromethyl)thiazol-2-amine hydrobromide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound has the molecular formula . Its structure includes a thiazole ring, which is known for conferring various biological activities to compounds.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with thiazole moieties showed efficacy against Mycobacterium tuberculosis, with some derivatives achieving a minimum inhibitory concentration (MIC) of 4.5 μM . The presence of the trifluoromethyl group may enhance lipophilicity, contributing to improved membrane penetration and antimicrobial activity.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that thiazole-based compounds can inhibit the growth of various cancer cell lines. For instance, derivatives similar to 5-Bromo-4-(trifluoromethyl)thiazol-2-amine were shown to possess cytotoxic effects against human leukemia cells with IC50 values ranging from 0.5 to 2.1 µM . The mechanism appears to involve disruption of cellular processes through interaction with DNA or specific enzymes involved in cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Thiazoles can inhibit key enzymes involved in metabolic pathways, leading to reduced cell viability in pathogens and cancer cells.

- DNA Intercalation : The thiazole ring may intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiazole derivatives can induce oxidative stress in target cells, further promoting cytotoxicity .

Table: Summary of Biological Activities

Notable Research Findings

A study published in MDPI noted that the structural features of thiazole derivatives significantly influence their biological activity. Substituents such as bromine and trifluoromethyl groups were found to enhance the potency against cancer cells . Furthermore, SAR (Structure-Activity Relationship) analyses indicate that electron-withdrawing groups at specific positions on the thiazole ring can lead to increased cytotoxicity.

Q & A

Basic Research Questions

Q. What synthetic routes are established for 5-Bromo-4-(trifluoromethyl)thiazol-2-amine hydrobromide, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via cyclization of thiourea derivatives with α-bromo-4-(trifluoromethyl)ketones in ethanol under reflux. Bromination is achieved using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C. The hydrobromide salt forms by treating the free base with 48% HBr in ethanol. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of thiourea to ketone) and reaction time (12–24 hours). Purification via recrystallization from ethanol/water (3:1 v/v) yields >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

- Methodology :

- ¹H/¹³C/¹⁹F NMR : Thiazole protons appear at δ 7.2–8.0 ppm (¹H), CF3 shows a triplet at δ 120–125 ppm (¹⁹F), and C-Br resonates at δ 95–100 ppm (¹³C) .

- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode confirms [M+H]⁺ at m/z 247.0363 (theoretical 247.0363) .

- Elemental Analysis : Expected C (19.47%), H (0.82%), N (11.36%); deviations ≤0.4% validate purity .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

- Methodology : Crystals grown via slow evaporation (DMSO/water) are analyzed using a Bruker APEXII CCD diffractometer (Mo Kα, λ = 0.71073 Å). The structure refines to a triclinic P1 space group with unit cell parameters a = 7.4873 Å, b = 8.0359 Å, c = 10.6428 Å, α = 86.571°, β = 77.633°, γ = 85.330° . Hydrogen bonds (N–H···Br, 3.1 Å) are analyzed using Mercury software, and anisotropic displacement parameters refine to R1 < 0.024 .

Q. What computational methods are suitable for modeling electronic properties and reaction pathways?

- Methodology : Density functional theory (DFT) with the B3LYP hybrid functional (6-311++G(d,p) basis set) predicts HOMO-LUMO gaps (5.1 eV) and electrostatic potential surfaces. Including 20–25% exact exchange improves accuracy for halogenated systems . Solvent effects (DMSO) are modeled via the SMD continuum method. Transition states for bromine substitution (e.g., SNAr) are calculated with ΔG‡ ≈ 18 kcal/mol .

Q. How does bromine substitution influence reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodology : The electron-withdrawing CF₃ group at C4 activates C5-Br for SNAr. Kinetic studies in DMF at 80°C with piperidine show second-order rate constants (k₂ ≈ 10⁻³ M⁻¹s⁻¹). Reaction progress is monitored via ¹⁹F NMR (loss of CF₃ splitting) and HRMS detection of 5-piperazinyl derivatives ([M+H]⁺ m/z 268.1234) .

Q. What strategies guide structure-activity relationship (SAR) studies for pharmacological applications?

- Methodology :

- Bioisosteric replacement : Substitute Br with Cl/I to assess halogen bonding in kinase inhibition assays (e.g., EGFR T790M mutant) .

- Electron-density modulation : Replace CF₃ with CN/NO₂ via Knoevenagel condensation (K₂CO₃, DMF, 80°C) .

- Molecular docking : AutoDock Vina evaluates binding affinities (ΔG < -8 kcal/mol) to prioritize analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.